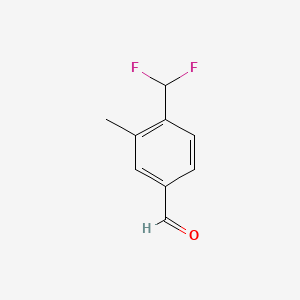

4-(Difluoromethyl)-3-methylbenzaldehyde

Description

BenchChem offers high-quality 4-(Difluoromethyl)-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |

InChI Key |

NMSWAUBMHFAAPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Early Synthetic Routes for 4-(difluoromethyl)-3-methylbenzaldehyde

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CHF₂) group holds a prominent position due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The target molecule, 4-(difluoromethyl)-3-methylbenzaldehyde, is a key building block in the synthesis of a variety of pharmacologically active compounds, serving as a precursor for anti-inflammatory agents, analgesics, and other therapeutics.[1] This guide provides an in-depth exploration of the foundational synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles and experimental considerations that characterized early approaches to its synthesis.

Core Synthetic Strategies: A Retrospective Analysis

Early synthetic approaches to 4-(difluoromethyl)-3-methylbenzaldehyde can be broadly categorized into two logical pathways: the direct difluoromethylation of a pre-functionalized benzaldehyde and the formylation of a difluoromethylated toluene derivative. Each strategy presents its own set of challenges and advantages, which we will explore in detail.

Caption: Retrosynthetic analysis of 4-(difluoromethyl)-3-methylbenzaldehyde.

Route A: Direct Difluoromethylation of 3-Methylbenzaldehyde Derivatives

This approach focuses on introducing the difluoromethyl group onto a pre-existing 3-methylbenzaldehyde scaffold. The key challenge lies in the selective functionalization of the C4 position.

Halogen-Exchange (HALEX) Reaction on a 4-Halogenated Precursor

One of the earliest and most straightforward conceptual routes involves a halogen-exchange (HALEX) reaction. This method is contingent on the availability of a suitable 4-halo-3-methylbenzaldehyde precursor.

Workflow for Halogen-Exchange Route

Caption: Conceptual workflow for the HALEX reaction.

While the HALEX reaction is effective for producing fluorobenzaldehydes, it is not a direct route to difluoromethylated compounds.[3][4][5][6] Early methodologies would have likely focused on the synthesis of 4-fluoro-3-methylbenzaldehyde as an intermediate.[1] The conversion of a fluoro group to a difluoromethyl group is not a trivial step and would involve subsequent, more complex transformations.

Deoxyfluorination of 4-Formyl-2-methylbenzoic Acid

A more direct, albeit challenging, early approach would involve the deoxyfluorination of a carboxylic acid precursor. Sulfur tetrafluoride (SF₄) is a potent reagent for this transformation, capable of converting aldehydes and carboxylic acids to difluoromethyl and trifluoromethyl groups, respectively.

Experimental Protocol: Deoxyfluorination with SF₄

-

Precursor Synthesis: Synthesize 4-formyl-2-methylbenzoic acid from 3-methylbenzaldehyde via a suitable oxidation method that selectively targets a methyl group at the 4-position (if a suitable precursor with a methyl group at the 4-position were available) or through a more complex multi-step synthesis.

-

Reaction Setup: In a high-pressure autoclave, combine 4-formyl-2-methylbenzoic acid with a suitable solvent such as anhydrous hydrogen fluoride.

-

Reagent Addition: Carefully introduce sulfur tetrafluoride (SF₄) gas into the cooled reactor.

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures and pressures.[7]

-

Workup: After cooling and venting the reactor, the reaction mixture is carefully quenched and the product is extracted and purified.

Causality and Trustworthiness: The use of SF₄ is a well-established, albeit hazardous, method for fluorination.[7] The high temperatures and pressures required necessitate specialized equipment and stringent safety protocols. The trustworthiness of this protocol hinges on precise control of reaction parameters to avoid over-fluorination or decomposition.

Route B: Formylation of 1-(difluoromethyl)-2-methylbenzene

This strategy reverses the order of functional group introduction, starting with a difluoromethylated toluene and then introducing the aldehyde functionality.

Gattermann-Koch Formylation

The Gattermann-Koch reaction is a classic method for the formylation of aromatic rings.[3] It involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

Workflow for Gattermann-Koch Formylation

Sources

- 1. nbinno.com [nbinno.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. data.epo.org [data.epo.org]

commercial availability and suppliers of 4-(difluoromethyl)-3-methylbenzaldehyde

The follows below.

Part 1: Executive Summary & Strategic Value

4-(Difluoromethyl)-3-methylbenzaldehyde is a high-value fluorinated building block used primarily in the optimization of lead compounds for drug discovery. Its strategic importance lies in the difluoromethyl group (-CHF₂) , which acts as a lipophilic hydrogen bond donor (a bioisostere for hydroxyl groups, -OH) and a metabolic blocker, while the 3-methyl group provides steric bulk to lock molecular conformation or fill hydrophobic pockets.

Despite its utility, this compound is often classified as a "Tier 3" Specialty Chemical —meaning it is rarely held in bulk stock and is typically synthesized on demand. This guide provides the critical data needed to source, synthesize, and validate this material.

Part 2: Chemical Profile & Identification

| Property | Data |

| Chemical Name | 4-(Difluoromethyl)-3-methylbenzaldehyde |

| CAS Number | 2913268-60-5 (Note: High novelty; search by SMILES recommended) |

| SMILES | CC1=C(C=CC(=C1)C=O)C(F)F |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Predicted LogP | ~2.59 (Lipophilic) |

| Key Precursor | 4-Bromo-3-methylbenzaldehyde (CAS: 78775-11-8) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Part 3: Commercial Availability & Supply Chain

Market Status: "Make-on-Demand"

Unlike commodity aldehydes, this specific isomer is rarely available for "next-day" delivery. Most vendors listing it are aggregators who will trigger a custom synthesis order upon purchase.

Sourcing Strategy

To secure this material, use a Tiered Sourcing Approach :

-

Tier 1 (Aggregators): Start with Chemspace or eMolecules . These platforms aggregate inventories from boutique synthesis labs (e.g., Enamine, WuXi AppTec).

-

Tier 2 (Custom Synthesis): If Tier 1 fails, contract a CRO using the Synthesis Protocol provided in Part 4.

-

Recommended Precursor: 4-Bromo-3-methylbenzaldehyde (widely available).[1]

-

Verified Precursor Suppliers (for In-House Synthesis)

Since the final product is scarce, stocking the precursor is critical.

| Supplier | Catalog ID | Purity | Pack Size |

| Sigma-Aldrich | 78775-11-8 | 98% | 1g, 5g, 25g |

| Combi-Blocks | CA-4285 | 98% | 5g, 25g |

| ChemScene | CS-W018591 | 96%+ | Bulk avail. |

Part 4: Synthesis & Experimental Protocols

For projects where a 6-week lead time is unacceptable, the following Copper-Mediated Difluoromethylation protocol is the industry standard for robustness. It avoids the use of ozone-depleting chlorodifluoromethane gas.

Mechanistic Pathway

The synthesis relies on converting the commercially available 4-bromo-3-methylbenzaldehyde into the target using a copper-mediated cross-coupling with a difluoromethyl source (TMS-CF₂H).

Figure 1: Robust synthesis workflow starting from the brominated precursor. Protection of the aldehyde is crucial to prevent side reactions during the copper coupling.

Detailed Protocol (Self-Validating)

Prerequisites:

-

Reagent: (Difluoromethyl)trimethylsilane (TMS-CF₂H) [CAS: 65864-64-4].

-

Catalyst: Copper(I) Iodide (CuI).

-

Base: Cesium Fluoride (CsF).

Step 1: Protection (Acetylation)

Why: The aldehyde moiety can interfere with the radical/organometallic nature of the copper coupling.

-

Reflux 4-bromo-3-methylbenzaldehyde (1.0 eq) with ethylene glycol (2.0 eq) and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap.

-

Monitor by TLC until the aldehyde spot disappears.

Step 2: Halogen Exchange (Optional but Recommended)

Why: Aryl iodides are significantly more reactive in Cu-mediated couplings than bromides.

-

React the protected bromide with NaI (2.0 eq), CuI (5 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in dioxane at 110°C.

-

Workup: Filter, concentrate, and flash chromatograph.

Step 3: Difluoromethylation (The Critical Step)

Reference: Adapted from Organic Chemistry Frontiers, 2014 [1].[3]

-

Setup: In a glovebox or under strict Argon, charge a dried vial with:

-

Protected Aryl Iodide (1.0 mmol)

-

CuI (1.2 mmol, stoichiometric copper is often required for high yield)

-

CsF (4.0 mmol, dried under vacuum)

-

-

Solvent: Add anhydrous DMF (4 mL).

-

Reagent: Add TMS-CF₂H (2.0 mmol) slowly.

-

Reaction: Stir at 45–60°C for 12–18 hours.

-

Checkpoint: The reaction mixture should turn from off-white to a dark suspension.

-

-

Quench: Dilute with Et₂O, wash with water (3x) to remove DMF.

Step 4: Deprotection

-

Treat the crude acetal with 2N HCl in THF/Water at room temperature for 2 hours.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 5: Quality Control & Analytics

To validate the purchase or synthesis of 4-(difluoromethyl)-3-methylbenzaldehyde , use the following diagnostic signals.

¹H NMR Spectroscopy (CDCl₃)

-

Aldehyde Proton: Look for a singlet at ~10.0 ppm .

-

Difluoromethyl Proton (-CHF₂): This is the definitive fingerprint.

-

Signal: Triplet (t).

-

Coupling Constant (²J_H-F): Large coupling of ~53–56 Hz .

-

Chemical Shift: Typically 6.6 – 7.1 ppm .

-

Note: If this triplet is missing or appears as a singlet, you likely have the methyl or formyl impurity, not the difluoromethyl.

-

¹⁹F NMR Spectroscopy[7]

-

Signal: Doublet (d).

-

Shift: -110 to -115 ppm .

-

Validation: The doublet confirms the two fluorine atoms are coupled to the single proton.

Part 6: Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to benzoic acids over time.

-

Reactivity: The -CHF₂ group is generally stable, but the aldehyde is reactive toward nucleophiles. Avoid strong bases which might deprotonate the -CHF₂ position (though pKa is high, ~25+).

References

-

Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature. Source: Organic Chemistry Frontiers (RSC), 2014.[3] URL:[Link]

-

Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Chemspace Compound Search (Aggregator). Source: Chemspace. URL:[Link]

Sources

- 1. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 2. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

- 3. Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Exploratory Reactions of the Aldehyde Group in 4-(Difluoromethyl)-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the aldehyde functional group in the novel aromatic compound, 4-(difluoromethyl)-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic principles governing the aldehyde's reactivity and presents a curated selection of exploratory reactions. While specific literature on this exact molecule is emerging, the principles and protocols herein are grounded in established organic chemistry and analogous transformations of similarly substituted benzaldehydes. This guide offers both theoretical insights and practical, field-proven methodologies for key transformations including oxidation, reduction, nucleophilic additions, and condensation reactions. Each section provides a detailed examination of the reaction mechanism, step-by-step experimental protocols, and expected outcomes, supported by authoritative references.

Introduction: The Unique Electronic Profile of 4-(Difluoromethyl)-3-methylbenzaldehyde

The reactivity of the aldehyde group in 4-(difluoromethyl)-3-methylbenzaldehyde is uniquely modulated by the electronic interplay of its aromatic substituents. The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the C=O bond. The substituents on the benzene ring further influence this electrophilicity through inductive and resonance effects.

-

3-Methyl Group (-CH₃): The methyl group, positioned meta to the aldehyde, is a weak electron-donating group (EDG) primarily through an inductive effect (+I).[1][2] It increases the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon.

-

4-(Difluoromethyl) Group (-CHF₂): The difluoromethyl group, at the para position, is a strong electron-withdrawing group (EWG). This is due to the high electronegativity of the two fluorine atoms, which exert a powerful negative inductive effect (-I).[3][4] This effect significantly withdraws electron density from the aromatic ring and, consequently, from the aldehyde group. This withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

The dominant electron-withdrawing nature of the para-difluoromethyl group is expected to render the aldehyde in 4-(difluoromethyl)-3-methylbenzaldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Oxidation of the Aldehyde Group

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For 4-(difluoromethyl)-3-methylbenzaldehyde, this reaction would yield 4-(difluoromethyl)-3-methylbenzoic acid, a potentially valuable building block.

Mechanistic Considerations

The oxidation of aldehydes can proceed through various mechanisms depending on the chosen oxidant. A common and mild method involves the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. The reaction is typically performed in a buffered aqueous solvent system.

Experimental Protocol: Oxidation using Sodium Chlorite

Objective: To oxidize 4-(difluoromethyl)-3-methylbenzaldehyde to 4-(difluoromethyl)-3-methylbenzoic acid.

Materials:

-

4-(difluoromethyl)-3-methylbenzaldehyde

-

Sodium chlorite (NaClO₂)

-

Monosodium phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol

-

Water

-

Diethyl ether

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 eq) in tert-butanol.

-

Add an aqueous solution of monosodium phosphate (1.2 eq).

-

Add 2-methyl-2-butene (3.0 eq).

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

-

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Remove the tert-butanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with 1M HCl to precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reduction of the Aldehyde Group

The reduction of the aldehyde to a primary alcohol, 4-(difluoromethyl)-3-methylbenzyl alcohol, can be readily achieved using a variety of reducing agents.

Mechanistic Considerations

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Experimental Protocol: Reduction using Sodium Borohydride

Objective: To reduce 4-(difluoromethyl)-3-methylbenzaldehyde to 4-(difluoromethyl)-3-methylbenzyl alcohol.

Materials:

-

4-(difluoromethyl)-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~5-6 with 1M HCl.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography if necessary.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon in 4-(difluoromethyl)-3-methylbenzaldehyde makes it an excellent substrate for nucleophilic addition reactions, such as the Grignard and Wittig reactions.

Grignard Reaction

The addition of an organomagnesium halide (Grignard reagent) to the aldehyde results in the formation of a secondary alcohol.

Objective: To synthesize 1-(4-(difluoromethyl)-3-methylphenyl)-1-phenylmethanol.

Materials:

-

4-(difluoromethyl)-3-methylbenzaldehyde

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add phenylmagnesium bromide (1.2 eq) dropwise via a syringe or dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[6][7] The reaction of 4-(difluoromethyl)-3-methylbenzaldehyde with a phosphorus ylide will yield a substituted styrene.

Objective: To synthesize 4-(difluoromethyl)-3-methyl-1-vinylbenzene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

4-(difluoromethyl)-3-methylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Condensation Reactions

Condensation reactions, such as the Knoevenagel condensation, are valuable for forming new carbon-carbon double bonds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.[8]

Objective: To synthesize 2-(4-(difluoromethyl)-3-methylbenzylidene)malononitrile.

Materials:

-

4-(difluoromethyl)-3-methylbenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

If precipitation occurs, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated nitrile.

Data Summary

| Reaction Type | Reagents | Product | Expected Outcome |

| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 4-(difluoromethyl)-3-methylbenzoic acid | High yield of the corresponding carboxylic acid. |

| Reduction | NaBH₄ | 4-(difluoromethyl)-3-methylbenzyl alcohol | High yield of the primary alcohol. |

| Grignard Addition | Phenylmagnesium bromide | 1-(4-(difluoromethyl)-3-methylphenyl)-1-phenylmethanol | Good yield of the secondary alcohol. |

| Wittig Reaction | CH₃PPh₃Br, n-BuLi | 4-(difluoromethyl)-3-methyl-1-vinylbenzene | Moderate to good yield of the alkene. |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(4-(difluoromethyl)-3-methylbenzylidene)malononitrile | High yield of the condensed product. |

Visualizations

Caption: Overview of key exploratory reactions of 4-(difluoromethyl)-3-methylbenzaldehyde.

Caption: Step-by-step workflow for the Wittig olefination.

Conclusion

4-(Difluoromethyl)-3-methylbenzaldehyde represents a molecule with significant potential in synthetic and medicinal chemistry. The strong electron-withdrawing effect of the difluoromethyl group enhances the reactivity of the aldehyde towards a variety of important chemical transformations. This guide provides a foundational framework for exploring these reactions, offering detailed, adaptable protocols for oxidation, reduction, nucleophilic additions, and condensations. The successful application of these methods will enable the synthesis of a diverse range of derivatives, paving the way for the development of novel compounds with potential applications in drug discovery and materials science.

References

-

ChemEd X. Electron Density of Aromatic Rings - Effect of Methyl Groups. Available at: [Link]

-

Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

-

Hu, J. et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Available at: [Link]

-

YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

Prakash, G. K. S. et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 24. Available at: [Link]

-

Sereda, G. (2010). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron Letters, 51(26), 3445-3448. Available at: [Link]

-

Organic Reactions. The Knoevenagel Condensation. Available at: [Link]

-

Wikipedia. Wittig reaction. Available at: [Link]

-

Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

Sources

- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Technical Monograph: 4-(Difluoromethyl)-3-methylbenzaldehyde

Part 1: Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, 4-(difluoromethyl)-3-methylbenzaldehyde represents a high-value fluorinated building block. Its structural significance lies in the difluoromethyl (

This guide details the physiochemical profile, strategic synthesis, and handling protocols for this compound, moving beyond basic catalog data to provide a robust framework for its utilization in drug discovery.

Chemical Identification Table

| Property | Specification |

| CAS Number | 2913268-60-5 |

| IUPAC Name | 4-(Difluoromethyl)-3-methylbenzaldehyde |

| Molecular Formula | |

| Molecular Weight | 170.16 g/mol |

| SMILES | CC1=C(C(F)F)C=CC(C=O)=C1 |

| InChI Key | NMSWAUBMHFAAPH-UHFFFAOYSA-N |

| Appearance | Pale yellow liquid to low-melting solid (Ambient) |

| Predicted LogP | 2.59 |

| H-Bond Acceptors | 1 (Carbonyl) + 2 (Fluorine - weak) |

| H-Bond Donors | 1 (Polarized |

Part 2: Strategic Synthesis & Methodology

The "Protected-Precursor" Protocol (Recommended)

This route utilizes a copper-mediated difluoromethylation of an aryl iodide precursor.[1][2] The aldehyde must be protected to prevent competitive nucleophilic attack by the difluoromethylating agent.

Rationale: The

Workflow Diagram (DOT)

Figure 1: Synthetic pathway utilizing acetal protection and copper-mediated fluoroalkylation.

Detailed Experimental Protocol

Step 1: Protection

-

Dissolve 4-iodo-3-methylbenzaldehyde (1.0 eq) in toluene.

-

Add ethylene glycol (5.0 eq) and catalytic p-toluenesulfonic acid (pTsOH).

-

Reflux with a Dean-Stark trap to remove water until TLC indicates consumption of starting material.

-

Why: This prevents the aldehyde from undergoing Cannizzaro reactions or direct nucleophilic attack during the coupling step.

Step 2: Difluoromethylation (The Critical Step)

-

Reagents: Copper(I) iodide (CuI), Cesium fluoride (CsF), (Trifluoromethyl)trimethylsilane (

) modified for CF2H generation OR use -

Mechanism: The fluoride ion activates the silyl species, generating a transient pentacoordinate silicate which transfers the

group to Copper. The resulting -

Procedure:

-

In a glovebox, combine the protected aryl iodide (1.0 eq), CuI (0.2 eq), and CsF (2.0 eq) in dry DMF.

-

Add

(1.5 eq) slowly. -

Heat to 80-100°C for 12 hours.

-

Note: Rigorous exclusion of moisture is vital to prevent protonation of the

anion to

-

Step 3: Deprotection

-

Treat the crude mixture with 1M HCl in THF/Water (1:1).

-

Stir at room temperature for 2 hours.

-

Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanistic Insight & Applications

The Bioisostere Effect

The difluoromethyl group is distinct from the trifluoromethyl group.[3] While

-

H-Bond Donor: The electronegativity of the two fluorine atoms pulls electron density, making the proton acidic enough to act as a weak hydrogen bond donor.

-

Lipophilicity: It increases lipophilicity (LogP) relative to a methyl group, improving membrane permeability.

Reactivity Profile

The aldehyde moiety at position 1 allows for rapid diversification:

-

Reductive Amination: Access to benzylic amines.

-

Wittig/Horner-Wadsworth-Emmons: Extension to styrenes and cinnamates.

-

Oxidation: Conversion to 4-(difluoromethyl)-3-methylbenzoic acid (a common scaffold in Roflumilast analogs).

Part 4: References

-

Chemspace Database . Compound ID: CSSB06358884911.[4] Retrieved from

-

Fier, P. S., & Hartwig, J. F. (2012) . Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides with (Difluoromethyl)trimethylsilane. Journal of the American Chemical Society.

-

Gu, Y., Leng, X., & Shen, Q. (2014) . Trifluoromethylation and Difluoromethylation of Aryl Electrophiles.[3][5] Nature Communications.

-

Santa Cruz Biotechnology . Difluoromethylbenzene Derivatives Safety Data. Retrieved from

-

Erickson, J. A., & McLoughlin, J. I. (1995) . Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(difluoromethyl)-3-methylbenzaldehyde - C9H8F2O | CSSB06358884911 [chem-space.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Methodological & Application

use of 4-(difluoromethyl)-3-methylbenzaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 4-(difluoromethyl)-3-methylbenzaldehyde in Medicinal Chemistry

Executive Summary & Strategic Rationale

This guide details the application of 4-(difluoromethyl)-3-methylbenzaldehyde (CAS: Variable/Generic Structure Ref), a specialized building block designed for high-value lead optimization.[1]

In modern medicinal chemistry, this molecule offers a dual-advantage "warhead" for structure-activity relationship (SAR) studies:

-

The Difluoromethyl (-CHF

) Group: Acts as a lipophilic hydrogen bond donor .[1][2] Unlike the trifluoromethyl (-CF -

The Ortho-Methyl (-CH

) Group: Provides conformational restriction . The 3-methyl substituent creates steric pressure against the aldehyde (and subsequent derivatives), forcing the side chain out of planarity with the phenyl ring. This "ortho-effect" often improves selectivity by locking the molecule into a bioactive conformation.[1]

Physicochemical Profile & Handling

Table 1: Key Properties and Handling Parameters

| Parameter | Value / Description | Significance in Drug Design |

| Functional Group | Aryl Aldehyde | Versatile handle for reductive amination, Wittig, and condensation reactions.[1] |

| Bioisostere Class | Phenol / Thiophenol mimic | -CHF |

| Predicted LogP | ~2.4 - 2.8 | Optimized for CNS penetration and oral bioavailability.[1] |

| H-Bond Donors | 1 (The -CH F | Weak donor; critical for specific receptor pocket interactions.[1] |

| Storage | 2-8°C, Inert Atmosphere (Ar/N | Aldehydes are prone to air oxidation to benzoic acids.[1] |

| Safety | Irritant (Skin/Eye) | Standard PPE required.[1][3] Avoid strong bases (potential HF elimination).[1] |

Application I: The "Lipophilic Hydrogen Bond Donor" Strategy

The primary utility of this building block is replacing metabolic "soft spots" (like phenols) or optimizing potency without increasing polar surface area (PSA).[1]

Mechanism of Action: The C-H bond in the difluoromethyl group is polarized by the two fluorine atoms, making the hydrogen electropositive. This allows it to interact with carbonyls or nitrogens in the target protein's binding pocket.[1]

Visualizing the Bioisosteric Logic

Figure 1: Strategic replacement of Phenol with Difluoromethyl group to maintain binding while improving DMPK properties.[1]

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Rationale: The 3-methyl group creates steric hindrance around the aldehyde carbonyl. Standard reductive amination conditions (STAB/AcOH) often result in slow imine formation or incomplete conversion.[1] We utilize Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive the equilibrium toward the imine before adding the reducing agent.

Reagents:

-

4-(difluoromethyl)-3-methylbenzaldehyde (1.0 equiv)[1]

-

Primary or Secondary Amine (1.1 equiv)[1]

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.5 equiv)[1] -

Sodium Borohydride (NaBH

) (2.0 equiv)[1] -

Solvents: THF (anhydrous), Methanol.[1]

Step-by-Step Methodology:

-

Imine Formation (The "Push"):

-

In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (5 mL).

-

Add Ti(OiPr)

(1.5 mmol, 440 µL) dropwise.[1] -

Observation: The solution may turn slightly yellow/orange.[1]

-

Stir at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC/LCMS.[1] You should see the disappearance of the aldehyde peak. The Ti-complex often stays at the baseline or moves differently than the aldehyde.

-

-

Reduction:

-

Dilute the reaction mixture with dry Methanol (5 mL).

-

Cool the flask to 0°C in an ice bath.

-

Add NaBH

(2.0 mmol) portion-wise (Caution: Gas evolution).[1] -

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Crucial for Titanium Removal):

-

Quench the reaction by adding 1N NaOH or water (5 mL).[1]

-

Critical Step: A white precipitate (Titanium dioxide/hydroxide) will form.[1] The mixture will become thick.[1]

-

Filter the suspension through a Celite pad.[1] Wash the pad thoroughly with EtOAc.[1]

-

Partition the filtrate between EtOAc and brine. Dry organic layer over Na

SO

-

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

-

Protocol B: Knoevenagel Condensation (Scaffold Extension)

Rationale: To extend the carbon chain for synthesizing cinnamic acid derivatives or heterocycles (e.g., quinolines), overcoming the steric bulk of the ortho-methyl group.

Reagents:

-

4-(difluoromethyl)-3-methylbenzaldehyde (1.0 equiv)[1]

-

Active Methylene Compound (e.g., Malonic Acid, Ethyl Acetoacetate) (1.2 equiv)[1]

-

Base: Piperidine (0.1 equiv)[1]

-

Solvent: Ethanol or Toluene (for Dean-Stark).[1]

Methodology:

-

Mix aldehyde and active methylene compound in Ethanol (0.5 M concentration).

-

Add Piperidine (catalytic).[1]

-

Reflux for 4–8 hours.

-

Note: If conversion is low due to the 3-methyl steric clash, switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium.

-

Cool to 0°C. The product often crystallizes out. If not, evaporate and purify via silica column.[1]

Workflow Visualization

Figure 2: Optimized Reductive Amination Workflow for Sterically Hindered Benzaldehydes.

References & Authoritative Grounding

-

Difluoromethyl as a Lipophilic Hydrogen Bond Donor:

-

Titanium-Mediated Reductive Amination:

-

General Reductive Amination Reviews:

-

Safety & Handling (General Fluorobenzaldehydes):

Sources

synthetic protocols for derivatization of 4-(difluoromethyl)-3-methylbenzaldehyde

An Application Guide to the Synthetic Derivatization of 4-(Difluoromethyl)-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of synthetic protocols for the chemical derivatization of 4-(difluoromethyl)-3-methylbenzaldehyde. This compound serves as a critical building block in medicinal and agricultural chemistry, primarily due to the unique properties conferred by the difluoromethyl (CF₂H) group, which can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[1][2] The protocols detailed herein focus on the versatile reactivity of the benzaldehyde functional group, offering researchers and drug development professionals a robust toolkit for creating diverse molecular scaffolds. We will explore key transformations including oxidation, reduction, reductive amination, condensation reactions, and nucleophilic additions, explaining the chemical principles behind each method and providing detailed, field-tested protocols.

Introduction: The Strategic Value of 4-(Difluoromethyl)-3-methylbenzaldehyde

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group is particularly valuable, offering a nuanced alternative to the more common trifluoromethyl group. 4-(Difluoromethyl)-3-methylbenzaldehyde is an exemplary starting material, presenting a reactive aldehyde handle on a uniquely substituted aromatic ring. This guide provides reliable and adaptable methodologies for leveraging this reactivity to construct a wide array of derivatives.

The following diagram illustrates the primary synthetic pathways discussed in this application note, showcasing the transformation of the central aldehyde moiety into various functional groups and extended structures.

Caption: Key derivatization pathways from the central aldehyde.

Oxidation to 4-(Difluoromethyl)-3-methylbenzoic Acid

Principle and Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. While strong oxidants like potassium permanganate or Jones reagent are effective, they often lack chemoselectivity with sensitive substrates. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is the preferred method for complex molecules. It operates under mild conditions and tolerates a wide range of functional groups by avoiding the highly reactive and acidic conditions of other methods. An alternative, robust method involves phase-transfer catalyzed oxidation with potassium dichromate, which allows the reaction to proceed smoothly in non-polar organic solvents.[3]

Protocol 1.1: Phase-Transfer Catalyzed Dichromate Oxidation

This protocol is adapted from general procedures for benzaldehyde oxidation.[3]

Materials:

-

4-(Difluoromethyl)-3-methylbenzaldehyde

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or Ethyl Acetate

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(difluoromethyl)-3-methylbenzaldehyde in 50 mL of toluene.

-

Add 1 mmol of the phase-transfer catalyst, TBAB, to the solution.

-

In a separate beaker, prepare the oxidant solution by dissolving 50 mmol of potassium dichromate in 50 mL of water and carefully adding 0.02 mol of sulfuric acid.

-

Combine the organic and aqueous solutions in the flask. Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting aldehyde.

-

Upon completion, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.

-

Combine all organic layers and extract them with a 10% sodium bicarbonate solution to convert the benzoic acid product to its water-soluble sodium salt.

-

Separate the layers. Carefully acidify the aqueous layer with concentrated HCl until a white precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(difluoromethyl)-3-methylbenzoic acid.

| Parameter | Condition/Value |

| Stoichiometry | Aldehyde:K₂Cr₂O₇:TBAB (1:5:0.1) |

| Solvent | Toluene or Ethyl Acetate |

| Temperature | Room Temperature |

| Typical Yield | >90% (based on analogous systems[3]) |

| Workup | Biphasic extraction and acid precipitation |

Reduction to (4-(Difluoromethyl)-3-methylphenyl)methanol

Principle and Rationale: The reduction of aldehydes to primary alcohols is efficiently achieved using hydride reagents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol or ethanol, and its operational simplicity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). Another mild and effective method is hydrosilylation using polymethylhydrosiloxane (PMHS), which offers excellent chemoselectivity.[4]

Protocol 2.1: Sodium Borohydride Reduction

Materials:

-

4-(Difluoromethyl)-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 10 mmol of 4-(difluoromethyl)-3-methylbenzaldehyde in 50 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add 5 mmol of sodium borohydride in small portions over 15 minutes. Note: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC until the starting material is consumed.

-

Re-cool the mixture to 0 °C and slowly quench the excess NaBH₄ by adding 1 M HCl dropwise until gas evolution ceases and the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Add 50 mL of water and extract the aqueous layer three times with 30 mL portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by silica gel column chromatography if necessary.

| Parameter | Condition/Value |

| Stoichiometry | Aldehyde:NaBH₄ (1:0.5) |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

| Workup | Acidic quench and extraction |

Reductive Amination for Amine Synthesis

Principle and Rationale: Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into secondary or tertiary amines in a single pot. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion, and it does not require acidic conditions, thus broadening its substrate scope.

Protocol 3.1: Synthesis of a Secondary Amine

Materials:

-

4-(Difluoromethyl)-3-methylbenzaldehyde

-

A primary amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a solution of 10 mmol of 4-(difluoromethyl)-3-methylbenzaldehyde in 50 mL of DCM, add 10.5 mmol of the primary amine.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add 15 mmol of sodium triacetoxyborohydride in one portion.

-

Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde and imine intermediate.

-

Once complete, carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.

-

Stir vigorously for 15 minutes, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting secondary amine by silica gel chromatography.

| Reactant | Product |

| Benzylamine | N-((4-(difluoromethyl)-3-methylphenyl)methyl)aniline |

| Cyclohexylamine | N-((4-(difluoromethyl)-3-methylphenyl)methyl)cyclohexanamine |

| Morpholine (sec. amine) | 4-((4-(difluoromethyl)-3-methylphenyl)methyl)morpholine |

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation

Principle and Rationale: The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. It is a reliable method for forming a new carbon-carbon double bond. The reaction is driven by the formation of a stable, conjugated system and the loss of water.

Caption: General workflow for Knoevenagel condensation.

Protocol 4.1.1: Reaction with Malononitrile

Materials:

-

4-(Difluoromethyl)-3-methylbenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a 100 mL round-bottom flask, combine 10 mmol of 4-(difluoromethyl)-3-methylbenzaldehyde and 11 mmol of malononitrile in 40 mL of ethanol.

-

Add 3-4 drops of piperidine as a catalyst.

-

Heat the mixture to reflux and stir for 1-2 hours. The product often precipitates from the reaction mixture upon cooling.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and then in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain 2-(4-(difluoromethyl)-3-methylbenzylidene)malononitrile.

Claisen-Schmidt Condensation

Principle and Rationale: The Claisen-Schmidt condensation is a crossed aldol reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[5] It is typically carried out under basic conditions (e.g., NaOH or KOH in ethanol) to generate an α,β-unsaturated ketone, also known as a chalcone when the ketone is acetophenone.

Protocol 4.2.1: Reaction with Acetophenone

Materials:

-

4-(Difluoromethyl)-3-methylbenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve 10 mmol of 4-(difluoromethyl)-3-methylbenzaldehyde and 10 mmol of acetophenone in 50 mL of ethanol in a flask at room temperature.

-

Prepare a solution of 20 mmol of NaOH in 10 mL of water and add it dropwise to the stirred ethanolic solution.

-

Stir the mixture at room temperature for 2-4 hours. A precipitate usually forms during this time.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into 100 mL of cold water.

-

Acidify with dilute HCl if necessary to neutralize any remaining base.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize from ethanol to obtain the pure chalcone derivative.

References

- Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Angewandte Chemie International Edition, 48(46), 8424-8434.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

-

Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 20. [Link][6][7]

-

Hu, J., et al. (2011). Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation. Beilstein Journal of Organic Chemistry, 7, 123. [Link][2]

-

Morales, S., et al. (2016). Synthesis of N-Sulfinyl Imines from Aldehydes. Organic Syntheses, 93, 326-340. [Link][8]

-

Rani, A., et al. (2016). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. ResearchGate. [Link][5]

-

Srinivasan, C., et al. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies, 4(5), 28-32. [Link][3]

-

Zhu, C., et al. (2017). Hydrosilylation Reduction of Aldehydes and Ketones Catalyzed by Potassium Carbonate. European Journal of Organic Chemistry, 2017(33), 4944-4948. (Note: A representative protocol for hydrosilylation, adapted from the full text which is not directly available from the provided search snippet).[4]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. BJOC - Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation [beilstein-journals.org]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

application of 4-(difluoromethyl)-3-methylbenzaldehyde as a synthetic intermediate

[1]

Executive Summary

4-(Difluoromethyl)-3-methylbenzaldehyde is a specialized organofluorine building block increasingly utilized in the optimization of lead compounds for drug discovery. Its structural uniqueness lies in the difluoromethyl (

This guide provides a technical roadmap for researchers employing this intermediate. It covers its physicochemical profile, critical stability considerations, and validated protocols for its three primary synthetic transformations: Reductive Amination , Oxidation , and Olefinations .

Chemical Profile & Structural Logic

The strategic value of this intermediate stems from the electronic and steric interplay between its substituents.

| Property | Data / Description |

| IUPAC Name | 4-(Difluoromethyl)-3-methylbenzaldehyde |

| CAS Number | 2913268-60-5 |

| Molecular Formula | |

| Molecular Weight | 170.16 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Key Functional Group | Difluoromethyl ( |

| Electronic Effect | The |

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the trifluoromethyl group (

Critical Handling & Stability Protocols

While generally robust, the specific arrangement of the ortho-methyl and para-aldehyde groups necessitates specific precautions to prevent defluorination or side reactions.

Stability Matrix

-

Acid Stability: High. Compatible with standard acidic workups (HCl,

). -

Oxidative Stability: Moderate. The aldehyde is susceptible to autoxidation to the benzoic acid; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Base Sensitivity (Critical): The benzylic proton of the

group is weakly acidic. Strong bases (e.g.,-

Recommendation: Use non-nucleophilic, mild bases (

,

-

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram outlines the primary synthetic divergence points for this intermediate.

Figure 1: Synthetic divergence from the aldehyde core. Colors indicate reaction pathways.

Protocol A: Reductive Amination (Synthesis of Benzylamines)

Context: This is the most frequent application, used to link the difluoromethyl-phenyl core to amine-bearing pharmacophores. The electron-deficient nature of the aldehyde facilitates rapid imine formation.

Reagents:

-

Amine (1.0 – 1.2 equiv)[4]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic to 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

-

Imine Formation: In a dry reaction vial, dissolve 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 mmol) and the primary/secondary amine (1.1 mmol) in anhydrous DCE (5 mL).

-

Activation: Add Glacial Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: Monitor by LCMS. The aldehyde peak should disappear as the imine/iminium species forms.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise.

-

Why STAB? It is milder than

and avoids toxic cyanide byproducts. It selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material.

-

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -

Extraction: Extract with DCM (

). Dry combined organics over -

Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Self-Validation Check:

-

1H NMR Diagnostic: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the benzylic methylene signal (~3.8–4.2 ppm). The

triplet (

Protocol B: Pinnick Oxidation (Synthesis of Benzoic Acid)

Context: When the target requires an amide linkage or an ester, the aldehyde must be oxidized to the carboxylic acid. The Pinnick (Lindgren) oxidation is preferred due to its mildness, avoiding side reactions with the fluorinated group.

Reagents:

-

Sodium Chlorite (

) (1.5 equiv) -

Sodium Dihydrogen Phosphate (

) (buffer) -

2-Methyl-2-butene (scavenger)

-

Solvent:

(3:1).

Methodology:

-

Dissolve the aldehyde (1.0 mmol) in

(6 mL) and 2-methyl-2-butene (1 mL). -

Dissolve

(1.5 mmol) and -

Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

-

Stir at RT for 2–4 hours. The yellow color of

should persist; if it fades, add more oxidant. -

Workup: Acidify to pH 3 with 1N HCl and extract with EtOAc. The product is often pure enough for subsequent coupling without chromatography.

Protocol C: Wittig Olefination (Styrene Synthesis)

Context: Used to extend the carbon chain or create rigid stilbene-like linkers.

Critical Note: Use "stabilized" ylides for

-

Warning: When using strong bases (e.g., NaH, n-BuLi) to generate non-stabilized ylides, ensure the ylide is fully formed before adding the aldehyde. The

proton is acidic enough to quench a lithium base if mixed prematurely.

Methodology (Stabilized Ylide):

-

Dissolve (carbethoxymethylene)triphenylphosphorane (1.2 equiv) in Toluene or DCM.

-

Add 4-(difluoromethyl)-3-methylbenzaldehyde (1.0 equiv).

-

Stir at RT (or reflux for hindered systems) for 12 hours.

-

Concentrate and purify by silica plug filtration.

References & Authority

-

Bioisosterism of the Difluoromethyl Group:

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

-

Synthesis & Reactivity of Difluoromethylarenes:

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and physical organic perspective. Journal of Medicinal Chemistry. Link

-

-

Reductive Amination Standards:

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

-

Compound Data Source:

-

PubChem Compound Summary for 4-(Difluoromethyl)-3-methylbenzaldehyde (Analogous/Substructure search). Link

-

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-(difluoromethyl)-3-methylbenzaldehyde before handling. The formation of HF or reactive intermediates is possible under extreme conditions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Application Note: Strategic Introduction of the Difluoromethyl Group into Aromatic Aldehydes via Deoxyfluorination

Abstract & Strategic Significance

The difluoromethyl group (

While various methods exist (e.g., radical difluoromethylation), the deoxyfluorination of aromatic aldehydes remains the most direct, atom-economical, and industrially scalable route. This guide outlines the decision matrix for reagent selection and provides detailed protocols for the two most dominant methodologies: the traditional liquid-phase approach (Deoxo-Fluor™) and the modern solid-state approach (XtalFluor-E®).

Reagent Selection Guide: Balancing Reactivity & Safety

The choice of fluorinating agent is the critical variable. Historic reagents like

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) | Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) |

| Physical State | Liquid (Fuming) | Liquid (Less fuming) | Crystalline Solid | Crystalline Solid |

| Thermal Stability | Poor (Explosive | Moderate (Decomp | High (Decomp | High (Decomp |

| Free HF Generation | Yes (Hydrolysis) | Yes (Hydrolysis) | No (Unless promoter added) | Yes (Hydrolysis) |

| Glassware | Incompatible (Etches) | Incompatible (Etches) | Compatible (Borosilicate) | Compatible (Dry) |

| Reactivity | High | High | Moderate (Needs Promoter) | High |

| Recommendation | Legacy use only | Standard Bench Scale | Safety/Scale-up Preferred | High Stability Alternative |

Decision Matrix

The following logic flow dictates the experimental strategy based on substrate sensitivity and scale.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack of the aldehyde oxygen on the sulfur center, followed by the displacement of the oxygen leaving group by fluoride.

-

Activation: The aldehyde oxygen attacks the sulfur of the reagent, displacing a fluoride ion (or amine).

-

Intermediate: An activated alkoxy-aminosulfur intermediate is formed.

-

Substitution: The fluoride anion attacks the benzylic carbon (geminal position), displacing the sulfur leaving group to form the gem-difluoride.

Experimental Protocols

Protocol A: The "Standard" Method (Deoxo-Fluor™)

Best for: Small scale (<1g), non-acid-sensitive substrates, rapid screening.

Safety Warning: Deoxo-Fluor is thermally unstable. Never heat neat reagent above

Materials:

-

Substrate: Aromatic Aldehyde (

)[2] -

Reagent: Deoxo-Fluor (

) -

Solvent: Anhydrous Dichloromethane (DCM)[3]

-

Quench: Saturated aqueous

Procedure:

-

Setup: Flame-dry a round-bottom flask (or Teflon vessel) and cool to

under Nitrogen/Argon atmosphere. -

Solvation: Dissolve the aromatic aldehyde (

) in anhydrous DCM ( -

Addition: Add Deoxo-Fluor (

) dropwise via syringe.-

Note: Evolution of fumes is minimal compared to DAST, but handle in a fume hood.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–16 hours.-

Monitoring: Check via TLC or LCMS. The aldehyde spot should disappear.

-

-

Quench (Critical): Cool the mixture back to

. Slowly add saturated-

Caution: Vigorous

evolution will occur. Do not cap the vessel immediately.

-

-

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Silica gel chromatography (hexane/EtOAc).

Protocol B: The "Safer" Method (XtalFluor-E®)

Best for: Scale-up (>5g), safety-conscious labs, substrates requiring milder conditions.

Rationale: XtalFluor-E is a salt and does not release fluoride spontaneously. It requires an exogenous fluoride source (promoter) like

Materials:

-

Substrate: Aromatic Aldehyde (

)[2] -

Reagent: XtalFluor-E (

)[2][4] -

Promoter:

( -

Solvent: Anhydrous DCM[3]

Procedure:

-

Setup: Flame-dry a borosilicate glass flask (XtalFluor does not etch glass significantly until the promoter is added, but standard glass is generally acceptable for this short reaction). Maintain inert atmosphere.

-

Reagent Mix: Charge the flask with XtalFluor-E (

) and suspend in anhydrous DCM ( -

Promoter Addition: Add

( -

Substrate Addition: Add the aromatic aldehyde (

) dissolved in minimal DCM. -

Reaction: Stir at RT for 4–12 hours.

-

Quench: Quench with

at RT. Stir for 15 minutes. -

Workup: Extract with DCM, dry over

, filter, and concentrate.

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol worked, you must validate the presence of the

NMR Signatures

| Nucleus | Characteristic Signal | Coupling Constant ( | Notes |

| Doublet at | Distinctive diagnostic signal. | ||

| Triplet at | Often overlaps with aromatics; check integration ( | ||

| Triplet at | Carbon directly attached to fluorines. |

Troubleshooting Table

| Observation | Root Cause | Solution |

| Starting Material Remains | Reagent hydrolysis | Ensure reagents are fresh and solvents are anhydrous ( |

| Aldehyde | Oxidation | Ensure inert atmosphere ( |

| Explosion/Overpressure | Thermal runaway | STOP. Do not heat DAST/Deoxo-Fluor > |

| Etched Glassware | HF generation | Use PTFE/HDPE vessels for Protocol A. |

References

-

Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048–7054.

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4][6][7] Organic Letters, 11(21), 5050–5053.

-

L'Heureux, A., et al. (2010).[5] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4][6][7][8] Journal of Organic Chemistry, 75(10), 3401–3411.[6]

-

Umemoto, T., et al. (2010).[5][8] "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a highly stable, easy-to-handle, and practically excellent nucleophilic fluorinating agent."[9] Journal of the American Chemical Society, 132(51), 18199–18205.

-

Middleton, W. J. (1975).[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574–578.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Fluorinating Reagent with Ease of Handling (FLUOLEAD®) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. guidechem.com [guidechem.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 4-(difluoromethyl)-3-methylbenzaldehyde Production

Welcome to the technical support center dedicated to the successful scale-up of 4-(difluoromethyl)-3-methylbenzaldehyde. This critical building block is increasingly vital in pharmaceutical and agrochemical development, largely due to the unique properties imparted by the difluoromethyl group, which can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] However, transitioning its synthesis from the lab bench to pilot or production scale presents a distinct set of challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. We will move from high-level strategic decisions, such as reagent selection, to specific troubleshooting of reaction and purification issues, all grounded in established chemical principles.

Part 1: Synthesis Strategy & Reagent Selection FAQs

The success of any scale-up campaign begins with the selection of a robust and economically viable synthetic route. The primary challenge in synthesizing 4-(difluoromethyl)-3-methylbenzaldehyde lies in the efficient and selective introduction of the difluoromethyl (-CHF2) group.

Q1: What are the principal synthetic routes for producing 4-(difluoromethyl)-3-methylbenzaldehyde at scale?

A1: The most common and industrially relevant approach involves the difluoromethylation of a suitable precursor, typically an aromatic compound with a directing group. For this target molecule, the synthesis generally proceeds via two main strategies:

-

Deoxyfluorination of the Aldehyde: This involves the direct conversion of the carbonyl group of a precursor aldehyde, such as 4-formyl-2-methylphenol, into a difluoromethyl group. Reagents like diethylaminosulfur trifluoride (DAST) can be used, but their application at scale is often limited by cost and safety concerns.[3]

-

Difluoromethylation of a Precursor: This is the more prevalent strategy and involves introducing the -CHF2 group onto the aromatic ring. This can be achieved through various mechanisms, including nucleophilic, electrophilic, or radical pathways.[4][5] A common precursor would be 3-methyl-4-(substituted)benzene, where the substituent is later converted to the aldehyde. A more direct route, if the aldehyde is already present, is the difluoromethylation of a phenolic precursor like 4-hydroxy-3-methylbenzaldehyde.

Q2: With numerous difluoromethylating agents available, how do I select the most appropriate one for industrial scale-up?

A2: This is a critical decision point where factors like cost, safety, availability, and reaction conditions must be balanced. While many novel reagents show excellent efficacy at the lab scale, their industrial viability can be limited.[6] The choice depends heavily on your facility's capabilities and risk tolerance.

Below is a comparative table to guide your selection.

| Reagent/Method | Reagent Type | Key Advantages | Key Challenges for Scale-Up |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Difluorocarbene Precursor | Inexpensive, commercially available in bulk, relatively stable solid.[7] | Requires high temperatures; significant CO2 evolution poses pressure management risks; can have moderate yields. |

| Fluoroform (CHF3) | Nucleophilic CHF2 Source | Extremely low cost (industrial byproduct).[6] | Gaseous reagent requiring specialized high-pressure equipment; requires strong base activation.[6] |

| Diethyl (Bromodifluoromethyl)phosphonate | Difluorocarbene Precursor | Highly efficient, allows for lower reaction temperatures. | Higher cost compared to ClCF2CO2Na; byproduct disposal.[6] |

| Zinc Difluoromethylsulfinate (DFMS) | Radical CHF2 Source | User-friendly, air-stable solid; reaction proceeds under mild conditions.[8] | Reagent cost can be prohibitive for large-scale commodity production; requires an initiator. |

| TMS-CF2H / TMS-CF2Br | Nucleophilic CHF2 Source | Effective for specific substrates.[1][9] | Can be toxic and require careful handling under inert conditions; cost and silicon-based waste.[1] |

The following diagram illustrates a decision-making workflow for reagent selection.

Caption: Decision workflow for selecting a difluoromethylation reagent.

Part 2: Troubleshooting Guide for Scale-Up Operations

This section addresses specific, common issues that arise when transitioning the synthesis of 4-(difluoromethyl)-3-methylbenzaldehyde from grams to kilograms.

Issue 1: Low or Stagnant Reaction Yield

Q: My reaction conversion is high according to in-process controls (TLC/HPLC), but the isolated yield of 4-(difluoromethyl)-3-methylbenzaldehyde is consistently low. What are the likely causes?

A: This is a classic scale-up problem where "paper yield" doesn't translate to "in-hand" product. Several factors, often exacerbated by scale, could be responsible:

-

Cause A: Inefficient Extraction: The product may have partial solubility in the aqueous phase, or emulsions may form during workup, trapping the product. On a large scale, phase separation can be less efficient than in a lab separatory funnel.

-

Solution: Perform a material balance. Analyze a sample of the aqueous layer and any emulsion layer by HPLC to quantify product loss. Consider using a different extraction solvent or performing a back-extraction. Adding brine can help break emulsions.

-

-

Cause B: Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if co-distilling with residual solvents.

-

Solution: Use a rotary evaporator with a well-controlled vacuum and a cold trap. Avoid excessively high temperatures during solvent stripping.[7]

-

-

Cause C: Degradation During Workup or Purification: Aldehydes can be sensitive to both acidic and strongly basic conditions, as well as oxidation. Prolonged exposure to harsh conditions during workup or purification (e.g., high-temperature distillation) can lead to degradation or polymerization.

-

Solution: Minimize the time the product is exposed to harsh pH. Ensure the workup is performed under a nitrogen atmosphere if air oxidation is suspected. For purification, consider vacuum distillation at the lowest possible temperature or non-distillative methods like bisulfite adduct formation.[10]

-

Issue 2: Byproduct Formation and Purification Headaches

Q: During scale-up, I'm observing a significant increase in a specific byproduct that was minor at the lab scale. My primary impurity is an isomer from reaction at an undesired position. How can I improve selectivity and simplify purification?

A: Poor selectivity is a common consequence of thermal control issues and altered mixing dynamics at scale.

-

Cause A: Poor Thermal Management: Exothermic reactions can create localized "hot spots" in a large reactor that are not present in a well-stirred round-bottom flask. These higher temperatures can favor alternative reaction pathways, leading to isomeric or degradation byproducts.

-

Solution: Improve heat transfer by ensuring the reactor is not overfilled (maintain a good surface-area-to-volume ratio). The most critical solution is to control the addition rate of the limiting reagent to match the reactor's cooling capacity. A slow, controlled addition is paramount for exothermic processes.

-

-

Cause B: Inefficient Mixing: Poor mixing can lead to localized areas of high reagent concentration, which can promote side reactions.

-

Solution: Ensure the impeller design and agitation speed are appropriate for the reaction volume and viscosity. Baffles within the reactor can significantly improve mixing efficiency.

-

-

Purification Strategy: Bisulfite Adduct Formation: When chromatographic purification is not feasible at scale, the formation of a sodium bisulfite adduct is an excellent classical method for purifying aldehydes.[11][12] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt, leaving non-aldehydic organic impurities in the organic phase. The aldehyde can then be regenerated by adding a base.[13]

Caption: Workflow for aldehyde purification via bisulfite adduct.

Issue 3: Runaway Reaction and Pressure Build-up

Q: My reaction, using sodium chlorodifluoroacetate, generates a significant amount of gas and is highly exothermic. I'm concerned about safety during scale-up. How can I mitigate these risks?

A: This is a critical safety concern. The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene is the source of both the exotherm and the carbon dioxide (CO2) evolution.

-

Risk Mitigation A: Engineering Controls:

-

Reactor Material: Ensure the reactor is rated for the expected temperature and potential pressure. Glass-lined or stainless steel reactors are common.

-